![molecular formula C17H18INO2 B1318240 N-(3-Butoxyphenyl)-2-iodobenzamide CAS No. 58494-99-8](/img/structure/B1318240.png)
N-(3-Butoxyphenyl)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Butoxyphenyl)-2-iodobenzamide, also known as BIBX1382, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has shown promising results in the treatment of various types of cancer. In
科学的研究の応用
N-(3-Butoxyphenyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity by N-(3-Butoxyphenyl)-2-iodobenzamide leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
作用機序
N-(3-Butoxyphenyl)-2-iodobenzamide acts as a competitive inhibitor of the ATP-binding site of EGFR. This binding prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration. The inhibition of EGFR activity by N-(3-Butoxyphenyl)-2-iodobenzamide leads to the downregulation of cyclin D1 and upregulation of p27, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-Butoxyphenyl)-2-iodobenzamide has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. It has also been shown to inhibit tumor growth in vivo in animal models. Additionally, N-(3-Butoxyphenyl)-2-iodobenzamide has been shown to have minimal toxicity to normal cells and tissues.
実験室実験の利点と制限
One of the main advantages of N-(3-Butoxyphenyl)-2-iodobenzamide in lab experiments is its specificity for EGFR inhibition. This allows for the study of EGFR signaling pathways and their role in cancer progression. However, one limitation of N-(3-Butoxyphenyl)-2-iodobenzamide is its relatively short half-life, which can limit its effectiveness in long-term experiments.
将来の方向性
There are several future directions for the study of N-(3-Butoxyphenyl)-2-iodobenzamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of N-(3-Butoxyphenyl)-2-iodobenzamide. Another area of research is the investigation of the combination of N-(3-Butoxyphenyl)-2-iodobenzamide with other cancer therapies to enhance their effectiveness. Finally, the use of N-(3-Butoxyphenyl)-2-iodobenzamide in clinical trials for the treatment of cancer is an important future direction for this compound.
合成法
The synthesis of N-(3-Butoxyphenyl)-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with butylamine and butyl chloroformate. The resulting intermediate is then reacted with 3-butoxyaniline to yield N-(3-Butoxyphenyl)-2-iodobenzamide. This synthesis method has been optimized to produce high yields and purity of the compound.
特性
IUPAC Name |
N-(3-butoxyphenyl)-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-14-8-6-7-13(12-14)19-17(20)15-9-4-5-10-16(15)18/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDTPFHUZWMDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589281 |
Source
|
Record name | N-(3-Butoxyphenyl)-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58494-99-8 |
Source
|
Record name | N-(3-Butoxyphenyl)-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。